molecular formula C16H11N3OS B11620209 (2Z)-2-[(6-methylpyridin-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-[(6-methylpyridin-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11620209
M. Wt: 293.3 g/mol
InChI Key: FYARSVZIWINLBN-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-2-[(6-methylpyridin-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic organic molecule It features a complex structure with a thiazole ring fused to a benzimidazole ring, and a pyridine moiety attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 6-methyl-2-pyridinecarboxaldehyde and 2-aminobenzimidazole.

    Condensation Reaction: The initial step involves a condensation reaction between 6-methyl-2-pyridinecarboxaldehyde and 2-aminobenzimidazole in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.

    Cyclization: The intermediate product undergoes cyclization in the presence of a base like potassium carbonate, leading to the formation of the thiazolo[3,2-a]benzimidazole core.

    Purification: The final product is purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the imine bond, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Material Science: It can be used in the synthesis of novel polymers and materials with specific electronic properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for drug development.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry

    Dye Synthesis: Used in the synthesis of dyes and pigments due to its chromophoric properties.

    Sensors: Employed in the development of chemical sensors for detecting specific analytes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its mechanism of action often involves binding to the active site of enzymes, inhibiting their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(6-methylpyridin-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: shares similarities with other heterocyclic compounds such as:

Uniqueness

    Structural Complexity: The fusion of thiazole and benzimidazole rings with a pyridine moiety makes it unique.

    Functional Versatility: Its ability to undergo various chemical reactions and form multiple derivatives enhances its versatility in research and industrial applications.

This compound’s unique structure and reactivity profile make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C16H11N3OS

Molecular Weight

293.3 g/mol

IUPAC Name

(2Z)-2-[(6-methylpyridin-2-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C16H11N3OS/c1-10-5-4-6-11(17-10)9-14-15(20)19-13-8-3-2-7-12(13)18-16(19)21-14/h2-9H,1H3/b14-9-

InChI Key

FYARSVZIWINLBN-ZROIWOOFSA-N

Isomeric SMILES

CC1=NC(=CC=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2

Canonical SMILES

CC1=NC(=CC=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.